2-甲氧基-1-(4-((2-苯基噻唑-4-基)甲基)哌嗪-1-基)乙酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

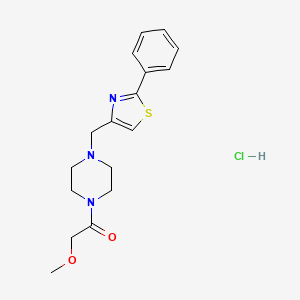

2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2S and its molecular weight is 367.89. The purity is usually 95%.

BenchChem offers high-quality 2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- MTPE 衍生物已显示出有希望的抗菌特性。研究人员探索了它们对细菌、真菌和其他微生物的有效性。 这些化合物有可能作为新型抗生素或抗真菌剂 .

- 对 MTPE 衍生物的研究揭示了抗病毒活性。 这些化合物可能抑制病毒复制或进入,使其成为开发抗病毒药物的宝贵候选者 .

- MTPE 衍生物已被研究用于其作为抗肿瘤剂的潜力。 研究人员探索了它们对癌细胞的细胞毒性作用,这可能导致靶向治疗的发展 .

- 一些研究表明 MTPE 衍生物具有神经保护特性。 这些化合物可能有助于预防神经元损伤,并可能与治疗神经退行性疾病有关 .

- MTPE 衍生物已被评估用于其镇痛和抗炎作用。 这些特性使它们成为疼痛管理和炎症相关疾病的有趣候选者 .

- MTPE 衍生物在化学合成中用作构建块。 它们的反应性和官能团使它们在加速特定化学反应方面非常有用 .

抗菌活性

抗病毒潜力

抗癌特性

神经保护作用

镇痛和抗炎活性

化学反应加速剂

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生物活性

2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₃O₂S |

| Molecular Weight | 381.9 g/mol |

| CAS Number | 1351651-59-6 |

The biological activity of 2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride can be attributed to its interactions with various biological targets:

- Protein Kinase Inhibition : Similar thiazole derivatives have been documented to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation and cancer progression .

- Induction of Ferroptosis : Research indicates that thiazole derivatives can induce ferroptosis, a form of regulated cell death associated with oxidative stress, by targeting specific proteins like GPX4 .

- Anticonvulsant Activity : Compounds with similar structural motifs have shown anticonvulsant properties, suggesting potential utility in treating epilepsy or seizure disorders .

Antitumor Activity

In vitro studies have demonstrated that 2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Anticonvulsant Activity

The compound also demonstrates promising anticonvulsant effects, as shown in animal models. The effective doses (ED50) for seizure protection are as follows:

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity:

- Thiazole Ring : Essential for cytotoxic activity; modifications at this position significantly influence potency.

- Piperazine Moiety : The presence of a piperazine ring enhances solubility and bioavailability, crucial for therapeutic efficacy.

- Methoxy Group : The methoxy substituent appears to enhance the overall biological activity by influencing electronic properties and steric hindrance.

Case Studies

A recent study on similar thiazole derivatives indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antitumor activity compared to their electron-donating counterparts . This underscores the significance of electronic effects in drug design.

属性

IUPAC Name |

2-methoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S.ClH/c1-22-12-16(21)20-9-7-19(8-10-20)11-15-13-23-17(18-15)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPNMQKPFJRQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。